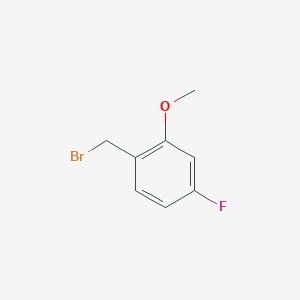

1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNIOIWNIRMLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590683 | |

| Record name | 1-(Bromomethyl)-4-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-51-7 | |

| Record name | 1-(Bromomethyl)-4-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-fluoro-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

An In-depth Technical Guide on the Physicochemical Properties of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 886498-51-7), a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document also includes data for the closely related and more extensively characterized isomer, 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS No. 141080-73-1), to provide valuable estimations. This guide includes a summary of key physicochemical data, a detailed experimental protocol for a representative synthesis, and safety and handling information.

Introduction

This compound is a substituted aromatic compound featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group. This combination of functional groups makes it a versatile intermediate for introducing the 4-fluoro-2-methoxyphenylmethyl moiety into more complex molecules. The presence of fluorine can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, making this compound and its derivatives of interest in drug discovery and development.

Physicochemical Properties

The quantitative physicochemical data for this compound and its isomer are summarized below. It is critical to note the distinction between the two isomers when utilizing this data for experimental design.

Structural and Identifying Information

| Property | This compound | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (Isomer) |

| IUPAC Name | This compound | 4-(bromomethyl)-1-fluoro-2-methoxybenzene |

| CAS Number | 886498-51-7[1] | 141080-73-1[2] |

| Molecular Formula | C₈H₈BrFO[1] | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol [1] | 219.05 g/mol |

| Canonical SMILES | COC1=CC(F)=CC=C1CBr[1] | COC1=C(CBr)C=C(F)C=C1 |

Quantitative Physicochemical Data

Quantitative experimental data for this compound is not widely available. The data presented for the isomer, 4-(Bromomethyl)-1-fluoro-2-methoxybenzene, can serve as a useful approximation.

| Property | Value (for Isomer 4-(Bromomethyl)-1-fluoro-2-methoxybenzene) | Source |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 252 °C | [2] |

| Density | 1.488 g/cm³ | [2] |

| Flash Point | 126 °C | [2] |

| Storage Temp. | 2-8 °C under inert gas | [2] |

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a standard method for the synthesis of a related isomer, 1-(Bromomethyl)-2-fluoro-4-methoxybenzene, is the free-radical bromination of the corresponding methyl-substituted precursor. This method is generally applicable to benzylic brominations and serves as a representative protocol.

Representative Protocol: Lab-Scale Synthesis of a Benzylic Bromide Isomer

This protocol describes the synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene from 2-fluoro-4-methoxytoluene and is a common method for such transformations.[3]

Materials:

-

2-fluoro-4-methoxytoluene

-

N-Bromosuccinimide (NBS), recrystallized (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.02 eq)

-

Carbon tetrachloride (CCl₄) or a safer alternative non-polar solvent

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-methoxytoluene in the chosen non-polar solvent.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (~0.02 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen). The reaction is typically initiated by the thermal decomposition of AIBN.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 1-4 hours.

-

Work-up:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of a benzylic bromide isomer.

Logical Relationships in Synthesis

The following diagram illustrates the roles and relationships of the components in the described benzylic bromination reaction.

Caption: Key components and their roles in the synthesis reaction.

Safety and Handling

Safety data for this compound is not explicitly available. However, based on the data for structurally related compounds, the following precautions are advised.[4][5][6]

-

Hazard Statements: Assumed to cause severe skin burns and eye damage.[4][5] May cause respiratory irritation. Lachrymatory effects are possible.

-

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.[5] Use only outdoors or in a well-ventilated area.[5] Wash hands thoroughly after handling.[6] Keep away from heat, sparks, and open flames.

-

Response:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. Wash off with soap and plenty of water.[4][6]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

-

-

-

Storage: Store in a well-ventilated place.[7] Keep container tightly closed in a dry and cool place.[7] Store locked up.[5] Recommended storage is at 2-8°C under an inert atmosphere.[2]

Conclusion

This compound is a valuable chemical intermediate. While comprehensive experimental data for this specific compound remains scarce, information from its isomers provides useful insights for its application and handling. The provided synthesis protocol for a related compound offers a reliable starting point for its preparation. As with all reactive brominated compounds, appropriate safety measures must be strictly followed during its handling and use.

References

- 1. This compound 95% | CAS: 886498-51-7 | AChemBlock [achemblock.com]

- 2. 141080-73-1 CAS MSDS (4-(BROMOMETHYL)-1-FLUORO-2-METHOXYBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a substituted aromatic compound with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The unique substitution pattern, featuring a bromomethyl, a fluoro, and a methoxy group, results in a distinct NMR spectral signature. A thorough understanding of its ¹H and ¹³C NMR spectra is crucial for reaction monitoring, purity assessment, and unequivocal structure confirmation. This guide provides a detailed prediction of its NMR characteristics and outlines a general protocol for spectral acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The predictions are derived from the known spectral data of analogous compounds, including 4-fluorobenzyl bromide and 2-methoxybenzyl bromide, considering the additive effects of the substituents on the chemical shifts and coupling constants.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~ 7.15 | dd | 1H | J ≈ 8.5, 3.0 Hz | H-6 |

| ~ 6.95 | dd | 1H | J ≈ 8.5, 8.5 Hz | H-5 |

| ~ 6.70 | dd | 1H | J ≈ 8.5, 3.0 Hz | H-3 |

| ~ 4.50 | s | 2H | - | -CH₂Br |

| ~ 3.90 | s | 3H | - | -OCH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 (d, ¹JCF ≈ 245 Hz) | C-4 |

| ~ 155.0 (d, ³JCF ≈ 3 Hz) | C-2 |

| ~ 125.0 (d, ³JCF ≈ 8 Hz) | C-6 |

| ~ 120.0 (d, ⁴JCF ≈ 1 Hz) | C-1 |

| ~ 115.0 (d, ²JCF ≈ 22 Hz) | C-5 |

| ~ 105.0 (d, ²JCF ≈ 25 Hz) | C-3 |

| ~ 56.0 | -OCH₃ |

| ~ 30.0 | -CH₂Br |

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is detailed below.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v) for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation.

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Analyze peak multiplicities and coupling constants.

-

3. ¹³C NMR Spectroscopy

-

Instrument: A 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance)

-

-

Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

-

Perform Fourier transformation.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Visualizations

Chemical Structure and Predicted NMR Assignments

Caption: Predicted ¹H and ¹³C NMR assignments.

General NMR Experimental Workflow

Caption: A typical workflow for NMR analysis.

Mass Spectrometry Analysis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene, a key intermediate in pharmaceutical synthesis. This document details predicted fragmentation patterns under electron ionization (EI), offers a structured experimental protocol for its analysis, and presents the data in a clear, accessible format for researchers in the field.

Core Concepts in the Mass Spectrometry of this compound

Electron Ionization (EI) mass spectrometry is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic compounds like this compound. In EI, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's structure and molecular weight.

The fragmentation of this compound is governed by the stability of the resulting carbocations and neutral losses. Key structural features influencing its fragmentation include the substituted benzene ring, the labile bromomethyl group, the methoxy group, and the fluorine atom. The presence of bromine is particularly noteworthy due to its two abundant isotopes, 79Br and 81Br, which exist in an approximate 1:1 ratio. This isotopic distribution results in a characteristic M+2 peak for any bromine-containing fragment, aiding in its identification.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions and their relative abundances for this compound under typical electron ionization conditions (70 eV). These predictions are based on established fragmentation principles for similar aromatic and halogenated compounds.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Predicted Relative Abundance (%) | Notes |

| 218/220 | [C₈H₈⁷⁹BrFO]•+ / [C₈H₈⁸¹BrFO]•+ | 30 | Molecular ion (M•+) peak with characteristic 1:1 isotopic pattern for bromine. |

| 139 | [C₈H₈FO]⁺ | 100 | Base peak, resulting from the loss of the bromine radical (•Br). This is a stable benzylic carbocation. |

| 124 | [C₇H₅FO]⁺ | 45 | Loss of a methyl radical (•CH₃) from the m/z 139 ion. |

| 111 | [C₇H₈F]⁺ | 20 | Loss of CO from the m/z 139 ion. |

| 96 | [C₆H₅F]⁺ | 15 | Loss of a methyl radical (•CH₃) from the m/z 111 ion. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust and reliable method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a general framework that can be adapted to specific instrumentation.

3.1. Sample Preparation

-

Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

3.3. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern for confirmation.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 139) against the concentration of the standards.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the chemical transformations, the following diagrams are provided.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

FTIR spectrum of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

An in-depth analysis of the Fourier-transform infrared (FTIR) spectrum for the compound 1-(Bromomethyl)-4-fluoro-2-methoxybenzene is presented in this technical guide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, providing essential data for the structural characterization and quality control of this specific aromatic halide.

Structural and Spectroscopic Overview

This compound is a substituted aromatic compound with several key functional groups that give rise to a characteristic infrared spectrum. The primary regions of interest in an FTIR analysis of this molecule include C-H stretching vibrations from the aromatic ring and the methoxy and bromomethyl groups, C=C stretching of the benzene ring, C-O stretching from the methoxy ether linkage, and vibrations associated with the C-F and C-Br bonds.

Predicted FTIR Spectral Data

While a publicly available, experimentally verified FTIR spectrum for this compound is not readily found in common spectral databases, a detailed prediction can be made based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected key peaks, their wavenumber ranges, the intensity of the absorption, and the specific vibrational mode responsible for the peak.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100 - 3000 | Medium - Weak | Aromatic C-H | Stretch |

| 2960 - 2850 | Medium - Weak | Aliphatic C-H (in -OCH₃ and -CH₂Br) | Stretch |

| 1600 - 1450 | Medium - Strong | Aromatic C=C | Ring Stretch |

| 1250 - 1200 | Strong | Aryl Ether C-O | Asymmetric Stretch |

| 1100 - 1000 | Strong | C-F | Stretch |

| 1050 - 1000 | Medium | Aryl Ether C-O | Symmetric Stretch |

| 690 - 550 | Medium - Strong | C-Br | Stretch |

Standard Experimental Protocol for FTIR Analysis

The following outlines a standard methodology for acquiring the FTIR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

1. Instrument Preparation:

- Ensure the FTIR spectrometer, equipped with an ATR crystal (commonly diamond or germanium), is powered on and has reached thermal stability.

- Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This background is automatically subtracted from the sample spectrum.

2. Sample Preparation:

- Place a small, representative amount of the solid this compound sample directly onto the center of the ATR crystal.

- Apply consistent pressure using the instrument's built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

3. Data Acquisition:

- Set the spectrometer parameters. Typical settings include:

- Scan Range: 4000 - 400 cm⁻¹

- Resolution: 4 cm⁻¹

- Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

- Initiate the sample scan. The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

4. Post-Acquisition Processing:

- Perform baseline correction if necessary to ensure the spectral baseline is flat.

- Use the instrument's software to identify and label the major absorption peaks.

- Compare the peak positions with known correlation tables to assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is a critical process in chemical analysis. The following diagram illustrates this workflow for the FTIR analysis of this compound.

Caption: Workflow for FTIR analysis of an organic compound.

Solubility Profile of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene, a key building block in medicinal chemistry and organic synthesis. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols.

Physicochemical Properties and Predicted Solubility

This compound is a substituted aromatic compound. Its molecular structure, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group on the benzene ring, dictates its polarity and intermolecular interaction potential. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents. Structurally similar compounds, such as other halogenated and methoxy-substituted benzene derivatives, are known to be soluble in solvents like ethanol, dichloromethane, and acetone, while demonstrating low solubility in water.

Quantitative Solubility Data

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent Class | Solvent | Molecular Formula | Molar Mass ( g/mol ) | Solubility ( g/100 mL) |

| Alcohols | Methanol | CH₄O | 32.04 | Data not available |

| Ethanol | C₂H₆O | 46.07 | Data not available | |

| Isopropanol | C₃H₈O | 60.10 | Data not available | |

| Ketones | Acetone | C₃H₆O | 58.08 | Data not available |

| Methyl Ethyl Ketone | C₄H₈O | 72.11 | Data not available | |

| Esters | Ethyl Acetate | C₄H₈O₂ | 88.11 | Data not available |

| Ethers | Diethyl Ether | C₄H₁₀O | 74.12 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Data not available | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data not available |

| Chloroform | CHCl₃ | 119.38 | Data not available | |

| Hydrocarbons | Hexane | C₆H₁₄ | 86.18 | Data not available |

| Toluene | C₇H₈ | 92.14 | Data not available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Data not available |

| Acetonitrile | C₂H₃N | 41.05 | Data not available |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution becomes saturated.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

2. Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Record the exact weight of the compound added.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to allow for equilibrium to be established (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. Filtration should be rapid to minimize temperature fluctuations. Alternatively, the sample can be centrifuged at the experimental temperature, and the supernatant carefully collected.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

References

Stability of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The presence of the reactive bromomethyl group, along with the activating methoxy and fluorine substituents on the aromatic ring, makes it a versatile building block. However, the benzylic bromide functionality also renders the molecule susceptible to degradation, particularly under acidic conditions encountered during synthesis, purification, or formulation. This technical guide provides an in-depth analysis of the stability of this compound in acidic environments, outlining potential degradation pathways, recommended experimental protocols for stability assessment, and analytical techniques for monitoring.

Core Concepts: Degradation Pathways

The primary degradation pathway for this compound under acidic conditions is acid-catalyzed hydrolysis. The presence of an acid, typically in an aqueous or protic solvent system, facilitates the nucleophilic substitution of the bromide ion by a water molecule. This results in the formation of the corresponding benzyl alcohol, 4-fluoro-2-methoxybenzyl alcohol, and hydrobromic acid.

The reaction mechanism is influenced by the electronic effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is an electron-donating group, which can stabilize the benzylic carbocation intermediate that may form during the reaction, potentially favoring an SN1-like mechanism. Conversely, the fluorine atom (-F) is an electron-withdrawing group, which may destabilize the carbocation and favor an SN2 mechanism. The overall rate and mechanism of hydrolysis will be a composite of these electronic influences.

Quantitative Stability Data

While specific kinetic data for the acid-catalyzed degradation of this compound is not extensively available in the public domain, forced degradation studies can be employed to generate such data. The following tables present a hypothetical summary of results from a forced degradation study, illustrating how quantitative data on the stability of this compound can be structured and presented.

Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at Various Temperatures

| Time (hours) | % Remaining (25°C) | % Remaining (40°C) | % Remaining (60°C) |

| 0 | 100.0 | 100.0 | 100.0 |

| 6 | 99.8 | 98.5 | 92.3 |

| 12 | 99.5 | 96.8 | 85.1 |

| 24 | 99.0 | 93.2 | 72.5 |

| 48 | 98.1 | 86.9 | 52.6 |

| 72 | 97.2 | 80.5 | 38.2 |

Table 2: Hypothetical Half-Life (t½) of this compound under Various Acidic Conditions

| Acid Condition | Temperature (°C) | Half-Life (hours) |

| 0.1 M HCl | 60 | 55.4 |

| 0.5 M HCl | 60 | 11.2 |

| 0.1 M H₂SO₄ | 60 | 54.8 |

Experimental Protocols

A forced degradation study is a crucial experiment to determine the intrinsic stability of a compound. The following protocol provides a detailed methodology for assessing the stability of this compound under acidic conditions.

Protocol: Forced Degradation Study - Acid Hydrolysis

1. Objective: To evaluate the stability of this compound in the presence of acid and to identify potential degradation products.

2. Materials and Reagents:

-

This compound (high purity)

-

Hydrochloric acid (HCl), concentrated

-

Sulfuric acid (H₂SO₄), concentrated

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium hydroxide (for neutralization)

-

Volumetric flasks, pipettes, and vials

-

HPLC system with a UV detector

-

pH meter

3. Preparation of Stock and Stress Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Acid Solutions (0.1 M and 1 M): Prepare solutions of HCl and H₂SO₄ in water at concentrations of 0.1 M and 1 M.

-

Stress Samples: In separate vials, mix equal volumes of the stock solution and the prepared acid solutions. For example, add 1 mL of the stock solution to 1 mL of 0.1 M HCl.

-

Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

4. Stress Conditions:

-

Incubate the stress and control samples at various temperatures (e.g., room temperature, 40°C, and 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

-

Immediately neutralize the withdrawn aliquots with an appropriate amount of sodium hydroxide solution to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

5. Analytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 mixture and gradually increase the proportion of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).

-

Injection Volume: 10 µL.

6. Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Calculate the percentage of the compound remaining over time relative to the initial concentration (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Identify and, if possible, quantify any significant degradation products that appear in the chromatograms.

Visualizations

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

Caption: Proposed degradation pathway via acid-catalyzed hydrolysis.

Diagram 2: Experimental Workflow for Forced Degradation Study

Stability of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected stability and reactivity of 1-(bromomethyl)-4-fluoro-2-methoxybenzene under basic conditions. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of organic chemistry and data from analogous benzylic bromide structures to predict its behavior. The primary anticipated reaction pathways involve nucleophilic substitution at the benzylic carbon, leading to the formation of alcohols or ethers, depending on the reaction medium. This guide outlines the theoretical basis for these reactions, provides hypothetical experimental protocols for stability assessment, and presents visual diagrams of the expected chemical transformations.

Introduction

This compound is a substituted aromatic compound with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. The presence of the fluorine and methoxy substituents on the benzene ring can influence the reactivity of the benzylic bromide. Understanding the stability of this compound in the presence of bases is critical for its storage, handling, and application in synthetic protocols, especially in multistep syntheses where basic reagents or conditions are employed.

Benzylic halides are known to be susceptible to nucleophilic attack.[1] The stability of this compound under basic conditions is therefore expected to be low, with the primary mode of degradation being nucleophilic substitution of the bromide ion.

Predicted Reaction Pathways under Basic Conditions

Under basic conditions, this compound is expected to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group can modulate the reactivity of the benzylic carbon. The primary reaction mechanism is anticipated to be a bimolecular nucleophilic substitution (SN2) reaction, which is favored for primary benzylic halides.[2][3] An SN1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation, is also a possibility, particularly in polar protic solvents.[4]

Hydrolysis to (4-fluoro-2-methoxyphenyl)methanol

In the presence of aqueous inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon. This results in the displacement of the bromide leaving group and the formation of the corresponding benzyl alcohol, (4-fluoro-2-methoxyphenyl)methanol.

Ether Formation

If the reaction is carried out in an alcoholic solvent (e.g., methanol, ethanol) in the presence of a base, the corresponding alkoxide ion (e.g., CH₃O⁻, C₂H₅O⁻) will be generated. This alkoxide can then act as a nucleophile, leading to the formation of an ether. This is a classic example of the Williamson ether synthesis.[5]

Quantitative Data Summary

Table 1: Predicted Stability and Reactivity of this compound under Basic Conditions

| Condition | Reagent/Solvent | Expected Major Product | Predicted Stability | Probable Mechanism |

| Aqueous Basic | NaOH(aq) or KOH(aq) | (4-fluoro-2-methoxyphenyl)methanol | Low | SN2 (predominantly), SN1 |

| Alcoholic Basic | NaOR in ROH | 1-(alkoxymethyl)-4-fluoro-2-methoxybenzene | Low | SN2 |

| Amine Base | R₃N | Quaternary ammonium salt | Moderate to Low | SN2 |

Detailed Experimental Protocols (Hypothetical)

The following are proposed experimental protocols to quantitatively assess the stability of this compound under basic conditions.

Protocol for Determining Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound in an aqueous basic solution.

Materials:

-

This compound

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

Standard analytical glassware

-

HPLC system with a UV detector

-

Thermostatted reaction vessel

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of 0.1 M NaOH solution.

-

Initiate the reaction by adding a small aliquot of the stock solution of the substrate to the basic solution with vigorous stirring.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquot by neutralizing the base with a dilute acid (e.g., 0.1 M HCl).

-

Dilute the quenched aliquot with a suitable mobile phase and analyze by reverse-phase HPLC.

-

Monitor the disappearance of the starting material and the appearance of the product, (4-fluoro-2-methoxyphenyl)methanol, over time.

-

Calculate the rate constant and half-life of the reaction from the kinetic data.

Protocol for Assessing Stability in Alcoholic Base

Objective: To determine the rate of ether formation from this compound in an alcoholic basic solution.

Materials:

-

This compound

-

Sodium methoxide (NaOMe) in methanol (e.g., 0.1 M)

-

Methanol (anhydrous)

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Thermostatted reaction vessel

Procedure:

-

Prepare a stock solution of this compound in anhydrous methanol.

-

In a thermostatted reaction vessel at a constant temperature, place a known volume of 0.1 M sodium methoxide in methanol.

-

Start the reaction by adding an aliquot of the substrate stock solution.

-

At various time points, take a sample from the reaction mixture.

-

Quench the reaction by adding a weak acid (e.g., acetic acid).

-

Analyze the samples by GC-MS to monitor the consumption of the starting material and the formation of 1-(methoxymethyl)-4-fluoro-2-methoxybenzene.

-

Determine the reaction kinetics from the obtained data.

Visual Diagrams

The following diagrams illustrate the predicted reaction pathways and a general experimental workflow for stability analysis.

Caption: Predicted SN2 hydrolysis pathway.

Caption: Predicted ether formation pathway.

Caption: General workflow for stability testing.

Conclusion

While specific experimental data for this compound is scarce, fundamental principles of organic chemistry strongly suggest that this compound is unstable under basic conditions. The primary degradation pathway is expected to be nucleophilic substitution at the benzylic carbon, leading to hydrolysis or etherification products. Researchers and drug development professionals should exercise caution when using this reagent in the presence of bases and consider its potential for degradation when designing synthetic routes. The provided hypothetical protocols offer a framework for conducting formal stability studies to generate quantitative data for this important synthetic intermediate.

References

An In-depth Technical Guide to 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and a representative synthesis protocol for 1-(Bromomethyl)-4-fluoro-2-methoxybenzene. This compound is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the introduction of a fluorinated and methoxylated phenyl ring into more complex molecules.

Chemical Identity and Physical Properties

This compound, with the CAS number 886498-51-7, is a halogenated aromatic ether.[1] The presence of the reactive bromomethyl group makes it a useful alkylating agent in organic synthesis.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 886498-51-7[1] |

| Molecular Formula | C₈H₈BrFO[1] |

| Molecular Weight | 219.05 g/mol [1] |

| Canonical SMILES | COC1=CC(F)=CC=C1CBr[1] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Crystalline solid or clear solution | [2][3] |

| Boiling Point | 220.4 °C at 760 mmHg or 252 °C | [2][3] |

| Density | 1.488 g/cm³ | [2][3] |

| Flash Point | 105.3 °C | [3] |

| Solubility | Soluble in organic solvents. | [4] |

| Refractive Index | 1.531 | [3] |

Note: Discrepancies exist in the reported boiling point, which may be due to different experimental conditions or purities.

Hazard Identification and Safety Information

This compound is classified as a hazardous chemical. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.

Table 3: GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B | Danger | H314: Causes severe skin burns and eye damage.[5] | |

| Serious Eye Damage/Eye Irritation, Category 1 | Danger | H318: Causes serious eye damage. |

This information is based on data for closely related isomers and should be treated as indicative of the potential hazards.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If victim is fully conscious, give a cupful of water.[7]

Handling and Storage

-

Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[6] Use only in a well-ventilated area.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep container tightly closed.[6] It is recommended to store under an inert atmosphere.[2]

Experimental Protocols

Representative Synthesis: Radical Bromination of 4-Fluoro-2-methoxytoluene

The following is a representative experimental methodology for the synthesis of benzylic bromides, adapted from the synthesis of a closely related isomer, 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.[8] This free-radical bromination of the corresponding toluene precursor is a common and effective method.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Fluoro-2-methoxytoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Carbon tetrachloride (CCl₄) or a safer alternative solvent (e.g., cyclohexane)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-2-methoxytoluene (1.0 equivalent) in the chosen solvent.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (approximately 0.02 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.[8]

-

Work-up:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[8]

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure.

-

Logical Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Toxicological Information

Currently, there is no specific quantitative toxicological data, such as LD50 or LC50 values, available for this compound. However, based on the hazard classifications of this compound and its isomers, it is known to be corrosive and can cause severe skin burns and eye damage.[5] Inhalation may cause respiratory tract irritation.[9] The toxicological properties have not been fully investigated, and it is recommended to handle this chemical with extreme care, assuming high toxicity.[7]

References

- 1. This compound 95% | CAS: 886498-51-7 | AChemBlock [achemblock.com]

- 2. 141080-73-1 CAS MSDS (4-(BROMOMETHYL)-1-FLUORO-2-METHOXYBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound, CasNo.886498-51-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. CAS 886498-51-7: 4-Fluoro-2-methoxybenzyl bromide [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. synquestlabs.com [synquestlabs.com]

Synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene from 2-fluoro-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene from 2-fluoro-4-methoxytoluene. The primary method detailed is the free-radical bromination of the benzylic methyl group, a crucial transformation for the generation of versatile intermediates in medicinal chemistry and materials science. This document outlines the prevalent experimental protocols, including reaction conditions, purification methods, and strategies to mitigate common side reactions. Quantitative data is summarized for comparative analysis, and a detailed experimental workflow is provided. Safety precautions for all reagents are also addressed. This guide is intended to equip researchers with the necessary information to safely and efficiently perform this synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] The presence of a reactive bromomethyl group, along with the electronic influence of the fluorine and methoxy substituents on the aromatic ring, makes it a key intermediate for introducing the 2-fluoro-4-methoxybenzyl moiety into more complex molecules.[2] A common application is in the synthesis of Inhibitor of Apoptosis (IAP) protein antagonists, which are a promising class of anti-cancer drugs.[2] The most established and widely used method for its synthesis is the benzylic bromination of 2-fluoro-4-methoxytoluene.[3] This reaction typically proceeds via a free-radical mechanism, employing a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator.[3][4]

Reaction Mechanism and Optimization

The synthesis of this compound from 2-fluoro-4-methoxytoluene is a classic example of a Wohl-Ziegler reaction, which involves the free-radical bromination of an allylic or benzylic C-H bond using NBS.[5] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which can be induced thermally or photochemically.[3][4]

The key steps of the mechanism are:

-

Initiation: The radical initiator decomposes to form free radicals.

-

Propagation: A bromine radical is generated from NBS and abstracts a hydrogen atom from the benzylic methyl group of 2-fluoro-4-methoxytoluene, forming a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (NBS or Br2) to yield the desired product and a new bromine radical, continuing the chain reaction.

-

Termination: The reaction ceases when two radical species combine.

Several factors can influence the success of the reaction, including the choice of solvent, initiator, and reaction temperature. Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used, though safer alternatives are now preferred.[3] The electron-rich nature of the starting material due to the methoxy group can sometimes lead to competing electrophilic aromatic bromination (ring bromination) as a side reaction.[6][7] To minimize this, it is crucial to use a non-polar solvent and ensure the presence of an active radical initiator.[3] Di-bromination of the methyl group is another potential side product, which can be controlled by using a slight excess of the starting material or by carefully monitoring the reaction and stopping it upon completion.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times can vary depending on the scale and specific conditions used.

| Parameter | Value | Notes |

| Reagents | ||

| 2-fluoro-4-methoxytoluene | 1.0 equivalent | Starting material |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 equivalents | Brominating agent. Using a large excess can lead to di-bromination.[3] |

| Azobisisobutyronitrile (AIBN) | 0.02 - 0.1 equivalents | Radical initiator. Fresh initiator is crucial for good conversion.[3] |

| Solvent | ||

| Carbon Tetrachloride (CCl₄) | ~5-10 mL per gram of starting material | Traditional solvent, but hazardous. Safer alternatives are encouraged.[3] |

| Acetonitrile, 1,2-Dichlorobenzene | Varies | Alternative, less toxic solvents that have been used successfully in benzylic brominations.[5][8] |

| Reaction Conditions | ||

| Temperature | Reflux (e.g., ~77°C for CCl₄) | Dependent on the solvent used.[3] |

| Reaction Time | 1 - 6 hours | Should be monitored by TLC or GC to avoid over-reaction.[3] |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Recommended to prevent inhibition by oxygen.[3] |

| Work-up & Purification | ||

| Filtration | - | To remove solid succinimide byproduct. |

| Washing | Aqueous NaHCO₃, Brine | To remove acidic impurities and water. |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To dry the organic layer. |

| Purification Method | Recrystallization or Column Chromatography | To obtain the pure product. |

| Yield | 70 - 90% | Highly dependent on reaction conditions and scale.[3] |

Experimental Protocol

This protocol is a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-fluoro-4-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methoxytoluene in the chosen solvent (e.g., CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (approx. 0.02 equivalents) to the solution.[3]

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.[3]

-

Work-up:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.[3]

-

Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.[3]

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

-

-

Purification:

Safety and Handling

-

2-fluoro-4-methoxytoluene: Handle in a well-ventilated area. Avoid contact with skin and eyes.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles. NBS can decompose over time, releasing bromine, and should be stored in a refrigerator.[9] Reactions involving NBS are generally exothermic.[9]

-

Azobisisobutyronitrile (AIBN): Flammable solid and can decompose explosively upon heating. Store in a cool place away from heat sources.

-

This compound: This compound is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood with appropriate PPE.

-

Carbon tetrachloride (CCl₄): Toxic and carcinogenic. Its use should be avoided if possible, and it must be handled in a fume hood with extreme caution.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via free-radical bromination of 2-fluoro-4-methoxytoluene is a robust and well-established method. Careful control of reaction conditions, particularly the stoichiometry of NBS and the exclusion of polar solvents and radical inhibitors, is key to achieving high yields and minimizing side products. Adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides a solid foundation for researchers to successfully and safely perform this important synthetic transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

Methodological & Application

Application Notes and Protocols for the N-alkylation of Amines with 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the N-alkylation of primary and secondary amines with 1-(bromomethyl)-4-fluoro-2-methoxybenzene. This versatile electrophile allows for the introduction of the 4-fluoro-2-methoxybenzyl group, a moiety of interest in medicinal chemistry due to its potential to modulate the pharmacological properties of lead compounds. The protocols provided are based on established methods for the N-alkylation of amines with alkyl halides.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of biologically active molecules. The reaction of an amine with an alkyl halide, such as this compound, proceeds via a nucleophilic substitution (SN2) mechanism. The choice of base, solvent, and temperature is critical to achieve optimal yields and minimize side reactions, such as over-alkylation to form tertiary amines or quaternary ammonium salts. Careful control of reaction conditions is therefore essential for the selective synthesis of the desired secondary or tertiary amine products.

Key Synthetic Strategies

The primary method for the N-alkylation of amines with this compound is direct alkylation. This involves the reaction of the amine with the alkyl bromide in the presence of a base. The base serves to deprotonate the amine, increasing its nucleophilicity, or to neutralize the hydrobromic acid byproduct formed during the reaction. Common bases used for this purpose include potassium carbonate, triethylamine, or diisopropylethylamine. The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) being commonly employed to facilitate the SN2 reaction.

For primary amines, mono-alkylation can be challenging due to the increased nucleophilicity of the secondary amine product, which can lead to the formation of a tertiary amine. To favor mono-alkylation, a slight excess of the primary amine can be used, or milder reaction conditions can be employed.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound under typical reaction conditions. Please note that these are generalized examples, and actual yields may vary depending on the specific substrate and reaction optimization.

| Amine Substrate | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | N-(4-fluoro-2-methoxybenzyl)aniline | K₂CO₃ | DMF | 25 | 12 | 85-95 |

| Benzylamine | N-(4-fluoro-2-methoxybenzyl)benzylamine | Et₃N | MeCN | 50 | 8 | 80-90 |

| Morpholine | 4-(4-fluoro-2-methoxybenzyl)morpholine | K₂CO₃ | THF | 60 | 16 | 90-98 |

| Piperidine | 1-(4-fluoro-2-methoxybenzyl)piperidine | DIPEA | DMF | 25 | 10 | 88-97 |

| Glycine methyl ester | Methyl 2-((4-fluoro-2-methoxybenzyl)amino)acetate | K₂CO₃ | MeCN | 40 | 24 | 75-85 |

Experimental Protocols

General Protocol for the N-alkylation of a Primary Amine with this compound

This protocol describes a general procedure for the synthesis of a secondary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 eq) and N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

-

Add potassium carbonate (2.0 eq) to the solution.

-

To this stirred suspension, add this compound (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

General Protocol for the N-alkylation of a Secondary Amine with this compound

This protocol describes a general procedure for the synthesis of a tertiary amine.

Materials:

-

Secondary amine (1.0 eq)

-

This compound (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Acetonitrile (MeCN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the secondary amine (1.0 eq) in acetonitrile (MeCN) to a concentration of 0.1-0.5 M.

-

Add triethylamine (1.5 eq) to the solution.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux (around 50-80 °C) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated tertiary amine.

Mandatory Visualization

Caption: Experimental workflow for N-alkylation.

Application Notes and Protocols for the O-alkylation of Phenols using 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. This application note details the use of 1-(bromomethyl)-4-fluoro-2-methoxybenzene as a key reagent in the Williamson ether synthesis for the preparation of a variety of substituted aryl benzyl ethers. The presence of the fluoro and methoxy groups on the benzyl moiety makes the resulting ether products of significant interest in medicinal chemistry and drug discovery. Fluorine substitution is a common strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The 4-fluoro-2-methoxybenzyl ethers are valuable intermediates and potential lead compounds in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.

Core Reaction: Williamson Ether Synthesis

The O-alkylation of phenols with this compound proceeds via the Williamson ether synthesis, a classic S(_N)2 reaction. The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether.

Applications in Drug Discovery

The 4-fluoro-2-methoxybenzyl moiety is a valuable pharmacophore in drug design. Its incorporation into molecules can lead to compounds with a range of biological activities. For instance, fluorinated aryl benzyl ethers have been investigated for their anti-cancer properties.[1] These compounds can act as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK signaling cascade is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[2]

Experimental Protocols

General Protocol for the O-alkylation of Phenols

This protocol provides a general procedure for the synthesis of aryl-(4-fluoro-2-methoxybenzyl) ethers. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary for specific phenol substrates.

Materials:

-

Substituted phenol (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium carbonate (K(_2)CO(_3)), anhydrous (2.0 equiv)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Add anhydrous acetone or DMF to the flask to dissolve/suspend the reactants.

-

Add this compound (1.1 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

-

If using DMF, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). If using acetone, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure aryl-(4-fluoro-2-methoxybenzyl) ether.

Data Presentation

The following table presents representative yields for the O-alkylation of various substituted phenols with a substituted benzyl bromide, based on typical outcomes for Williamson ether synthesis. The actual yields with this compound may vary depending on the specific substrate and reaction conditions.

| Entry | Phenol Substrate | Product | Representative Yield (%) |

| 1 | Phenol | 1-((4-fluoro-2-methoxybenzyl)oxy)benzene | 85-95 |

| 2 | 4-Methoxyphenol | 1-fluoro-4-((4-methoxybenzyl)oxy)-2-methoxybenzene | 80-90 |

| 3 | 4-Nitrophenol | 1-fluoro-2-methoxy-4-((4-nitrobenzyl)oxy)benzene | 90-98 |

| 4 | 4-Chlorophenol | 1-((4-chlorobenzyl)oxy)-4-fluoro-2-methoxybenzene | 82-92 |

| 5 | 2-Naphthol | 2-((4-fluoro-2-methoxybenzyl)oxy)naphthalene | 88-96 |

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Synthesis of IAP Protein Antagonists Utilizing 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death and are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to conventional therapies. Targeting IAPs with small molecule antagonists that mimic the endogenous IAP inhibitor, Smac (Second Mitochondria-derived Activator of Caspases), is a promising strategy in oncology. This document provides detailed application notes and protocols for the synthesis of a potent IAP antagonist, T-3256336, which incorporates the 1-(bromomethyl)-4-fluoro-2-methoxybenzene moiety as a key building block.

Data Presentation

The biological activity of the synthesized IAP antagonist, T-3256336, is summarized in the table below. This data highlights its potent inhibition of cellular IAP1 (cIAP1) and X-linked IAP (XIAP), as well as its significant growth inhibitory effects on the MDA-MB-231 human breast cancer cell line.

| Compound | Target | IC50 (nM) | GI50 (nM) | Cell Line |

| T-3256336 | cIAP1 | 1.3 | 1.8 | MDA-MB-231 |

| XIAP | 200 |

Signaling Pathway

IAP proteins function by binding to and inhibiting caspases, the key executioners of apoptosis. Smac mimetics, such as T-3256336, antagonize this interaction, thereby liberating caspases to initiate apoptosis. The signaling pathway below illustrates the central role of IAPs in apoptosis regulation and the mechanism of action for IAP antagonists.

Caption: IAP Signaling Pathway and Antagonist Mechanism.

Experimental Workflow

The synthesis of T-3256336 involves a multi-step process starting with the key intermediate, an octahydropyrrolo[1,2-a]pyrazine scaffold. This scaffold is then elaborated through a series of reactions including an alkylation step with this compound. The general workflow is depicted below.

Caption: General Synthesis Workflow for T-3256336.

Experimental Protocols

The following protocols provide a general methodology for the key synthetic steps involved in the preparation of IAP antagonists related to T-3256336, utilizing this compound.

Note: These are generalized protocols and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Alkylation of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

This protocol describes the crucial step of introducing the 4-fluoro-2-methoxybenzyl group onto the core scaffold.

Materials:

-

Protected octahydropyrrolo[1,2-a]pyrazine intermediate (1.0 eq)

-

This compound (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-

Dissolve the protected octahydropyrrolo[1,2-a]pyrazine intermediate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add diisopropylethylamine to the solution and stir for 5 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the alkylated product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Final Deprotection to Yield the IAP Antagonist

This protocol outlines the removal of protecting groups to afford the final active compound. The choice of deprotection conditions will depend on the specific protecting groups used in the synthesis. This example assumes a tert-Butoxycarbonyl (Boc) protecting group.

Materials:

-

Boc-protected IAP antagonist precursor (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected IAP antagonist precursor in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

-